Cas no 906564-59-8 (Propargyl-C2-NHS ester)

Propargyl-C2-NHS ester structure
Propargyl-C2-NHS ester structure
Nom du produit:Propargyl-C2-NHS ester
Numéro CAS:906564-59-8
Le MF:C10H11NO4
Mégawatts:209.198642969131
MDL:MFCD28898858
CID:2601970
PubChem ID:59805478

Propargyl-C2-NHS ester Propriétés chimiques et physiques

Nom et identifiant

    • 5-hexynoic NHS ester
    • Propargyl-C2-NHS ester
    • 5-Hexynoic Acid-NHS Ester
    • 2,5-Pyrrolidinedione, 1-[(1-oxo-5-hexynyl)oxy]- (9CI)
    • 2,5-Dioxopyrrolidin-1-yl hex-5-ynoate
    • 5-Hexynoic acid N-hydroxysuccinimide ester
    • N-Succinimidyl 5-hexynoate
    • HY-126512
    • Alkyne NHS ester (hexynoic acid NHS ester)
    • R01-0002
    • MFCD28898858
    • 5-Hexynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
    • (2,5-dioxopyrrolidin-1-yl) hex-5-ynoate
    • Hex-5-ynoic acid 2,5-dioxo-pyrrolidin-1-yl ester
    • 906564-59-8
    • MS-23146
    • SCHEMBL1700762
    • 5-HexynoicNHSEster
    • F71730
    • PD125939
    • 5-hexynoic acid NHS ester
    • AKOS032946545
    • 5-exynoic acid NHS ester
    • BP-24461
    • CS-0105050
    • MDL: MFCD28898858
    • Piscine à noyau: 1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2
    • La clé Inchi: CXSSWEBEHUYETJ-UHFFFAOYSA-N
    • Sourire: O(C(CCCC#C)=O)N1C(CCC1=O)=O

Propriétés calculées

  • Qualité précise: 209.06880783g/mol
  • Masse isotopique unique: 209.06880783g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 5
  • Complexité: 323
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 63.7
  • Le xlogp3: 0.1

Propriétés expérimentales

  • Dense: 1.3±0.1 g/cm3
  • Point d'ébullition: 314.7±44.0 °C at 760 mmHg
  • Point d'éclair: 144.1±28.4 °C
  • Pression de vapeur: 0.0±0.7 mmHg at 25°C

Propargyl-C2-NHS ester Informations de sécurité

Propargyl-C2-NHS ester PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A400731-1g
2,5-Dioxopyrrolidin-1-yl hex-5-ynoate
906564-59-8 98%
1g
$177.0 2025-02-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BCP-1-250mg
5-Hexynoic acid NHS ester
906564-59-8 >95.00%
250mg
¥200.0 2023-09-19
TRC
H290295-50mg
5-Hexynoic NHS Ester
906564-59-8
50mg
265.00 2021-08-06
Ambeed
A400731-5g
2,5-Dioxopyrrolidin-1-yl hex-5-ynoate
906564-59-8 98%
5g
$600.0 2025-02-19
eNovation Chemicals LLC
Y0974971-1g
2,5-dioxopyrrolidin-1-yl hex-5-ynoate
906564-59-8 95%
1g
$600 2024-07-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A171448-100mg
Propargyl-C2-NHS ester
906564-59-8 95%
100mg
¥2471.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-DE908-5mg
Alkyne NHS ester (hexynoic acid NHS ester)
906564-59-8
5mg
¥527.0 2022-02-28
MedChemExpress
HY-126512-100mg
Propargyl-C2-NHS ester
906564-59-8 96.60%
100mg
¥2800 2024-04-16
TRC
H290295-100mg
5-Hexynoic NHS Ester
906564-59-8
100mg
$213.00 2023-05-18
Aaron
AR003NH7-25g
5-Hexynoic NHS Ester
906564-59-8 97%
25g
$1414.00 2025-02-10

Propargyl-C2-NHS ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  7 h, rt
Référence
Protein Reactivity of Natural Product-Derived γ-Butyrolactones
Kunzmann, Martin H.; Staub, Isabell; Boettcher, Thomas; Sieber, Stephan A., Biochemistry, 2011, 50(5), 910-916

Méthode de production 2

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform ,  Dimethylformamide ;  overnight, rt
Référence
Harnessing β-Lactam Antibiotics for Illumination of the Activity of Penicillin-Binding Proteins in Bacillus subtilis
Sharifzadeh, Shabnam; Dempwolff, Felix; Kearns, Daniel B.; Carlson, Erin E., ACS Chemical Biology, 2020, 15(5), 1242-1251

Méthode de production 3

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  overnight, rt
Référence
Regulating miRNA-21 Biogenesis By Bifunctional Small Molecules
Yan, Hao ; Bhattarai, Umesh; Guo, Zhi-Fo; Liang, Fu-Sen, Journal of the American Chemical Society, 2017, 139(14), 4987-4990

Méthode de production 4

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  15 h, rt
Référence
An In Vivo Covalent TMP-Tag Based on Proximity-Induced Reactivity
Gallagher, Sarah S.; Sable, Julia E.; Sheetz, Michael P.; Cornish, Virginia W., ACS Chemical Biology, 2009, 4(7), 547-556

Méthode de production 5

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide ;  overnight, rt
Référence
Activity-Based Probes Linked with Laser-Cleavable Mass Tags for Signal Amplification in Imaging Mass Spectrometry: Analysis of Serine Hydrolase Enzymes in Mammalian Tissue
Yang, Junhai; Chaurand, Pierre; Norris, Jeremy L.; Porter, Ned A.; Caprioli, Richard M., Analytical Chemistry (Washington, 2012, 84(8), 3689-3695

Méthode de production 6

Conditions de réaction
1.1 Reagents: Pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
Référence
Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation
Yang, Yu-Ying; Ascano, Janice M.; Hang, Howard C., Journal of the American Chemical Society, 2010, 132(11), 3640-3641

Méthode de production 7

Conditions de réaction
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ;  2 d, rt
Référence
PEGylated conjugated polyelectrolytes containing 2,1,3-benzoxadiazole units for targeted cell imaging
Liu, Jie; Ding, Dan; Geng, Junlong; Liu, Bin, Polymer Chemistry, 2012, 3(6), 1567-1575

Méthode de production 8

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  3 h, rt
Référence
High-Sensitivity Microcalorimetry and Gel Permeation Chromatography in Tandem Reveal the Complexity of the Synthesis of Poly-(2-isopropyl-2-oxazoline) Stars
Bullet, Jean-Richard ; Korchagina, Evgeniya V.; Winnik, Francoise M., Macromolecules (Washington, 2021, 54(13), 6161-6170

Méthode de production 9

Conditions de réaction
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dichloromethane ;  16 h, rt
Référence
Unraveling the protein targets of vancomycin in living S. aureus and E. faecalis cells
Eirich, Jurgen; Orth, Ronald; Sieber, Stephan A., Journal of the American Chemical Society, 2011, 133(31), 12144-12153

Méthode de production 10

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  7 h, rt
Référence
Squalene-derived flexible linkers for bioactive peptides
Jagadish, Bhumasamudram; Sankaranarayanan, Rajesh; Xu, Liping; Richards, Reyniak; Vagner, Josef; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(12), 3310-3313

Méthode de production 11

Conditions de réaction
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ;  1 h, rt
Référence
Click Chemistry for the Identification of G-Quadruplex Structures: Discovery of a DNA-RNA G-Quadruplex
Xu, Yan; Suzuki, Yuta; Komiyama, Makoto, Angewandte Chemie, 2009, 48(18), 3281-3284

Méthode de production 12

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  41 h, rt
Référence
Modular Toolkit of Multifunctional Block Copoly(2-oxazoline)s for the Synthesis of Nanoparticles
Keckeis, Philipp; Zeller, Enriko; Jung, Carina; Besirske, Patricia; Kirner, Felizitas; et al, Chemistry - A European Journal, 2021, 27(32), 8283-8287

Méthode de production 13

Conditions de réaction
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ;  1 h, rt
Référence
Finding a human telomere DNA-RNA hybrid G-quadruplex formed by human telomeric 6-mer RNA and 16-mer DNA using click chemistry: A protective structure for telomere end
Xu, Yan; Suzuki, Yuta; Ishizuka, Takumi; Xiao, Chao-Da; Liu, Xiao; et al, Bioorganic & Medicinal Chemistry, 2014, 22(16), 4419-4421

Méthode de production 14

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide ,  Dichloromethane ;  8 h, rt
Référence
Optimization of the Azobenzene Scaffold for Reductive Cleavage by Dithionite; Development of an Azobenzene Cleavable Linker for Proteomic Applications
Leriche, Geoffray; Budin, Ghyslain; Brino, Laurent; Wagner, Alain, European Journal of Organic Chemistry, 2010, (23), 4360-4364

Méthode de production 15

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1.5 h, rt
Référence
Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitro
Das, Debapratim; Tnimov, Zakir; Nguyen, Uyen T. T.; Thimmaiah, Govindaraju; Lo, Harriet; et al, ChemBioChem, 2012, 13(5), 674-683

Méthode de production 16

Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  24 h, rt
Référence
Multimerization of an Apoptogenic TRAIL-Mimicking Peptide by Using Adamantane-Based Dendrons
Lamanna, Giuseppe; Smulski, Cristian R.; Chekkat, Neila; Estieu-Gionnet, Karine; Guichard, Gilles; et al, Chemistry - A European Journal, 2013, 19(5), 1762-1768

Méthode de production 17

Conditions de réaction
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
Référence
Prosthetic groups for radioiodination and astatination of peptides and proteins: A comparative study of five potential bioorthogonal labeling strategies
Navarro, Laurent; Berdal, Marion; Cherel, Michel; Pecorari, Frederic; Gestin, Jean-Francois; et al, Bioorganic & Medicinal Chemistry, 2019, 27(1), 167-174

Propargyl-C2-NHS ester Raw materials

Propargyl-C2-NHS ester Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:906564-59-8)Propargyl-C2-NHS ester
A903912
Pureté:99%/99%
Quantité:1g/5g
Prix ($):159.0/540.0